molecular formula C13H12N4O B12724823 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- CAS No. 84905-69-1

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)-

Cat. No.: B12724823
CAS No.: 84905-69-1
M. Wt: 240.26 g/mol
InChI Key: MQCDBQRXSULGGB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine . This nomenclature reflects the systematic prioritization of the parent heterocycle and its substituents. The term 5H-pyrrolo[3,2-d]pyrimidine denotes a bicyclic system where a pyrrole ring (five-membered, one nitrogen atom) is fused to a pyrimidine ring (six-membered, two nitrogen atoms) at the [3,2-d] positions. The numbering begins at the pyrimidine nitrogen adjacent to the fusion point, proceeding clockwise. The 4-amine suffix indicates the presence of an amino group (-NH2) at position 4 of the pyrrolopyrimidine core. The N-(4-methoxyphenyl) prefix specifies that the amine nitrogen is substituted with a para-methoxyphenyl group, where a methoxy (-OCH3) moiety occupies the fourth position of the phenyl ring.

The structural representation of the compound can be visualized through its SMILES notation :

COC1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3  

This string encodes the methoxyphenyl group (COC1=CC=C(C=C1)), linked via an amine bond (N) to the pyrrolopyrimidine system (C2=NC=NC3=C2NC=C3). The InChIKey MQCDBQRXSULGGB-UHFFFAOYSA-N provides a standardized hash for unambiguous chemical identification in databases.

Molecular Formula and Weight Analysis

The molecular formula of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- is C13H12N4O , derived from:

  • 13 carbon atoms : 7 from the pyrrolopyrimidine core, 6 from the phenyl ring, and 1 from the methoxy group.
  • 12 hydrogen atoms : Distributed across the aromatic rings and methoxy substituent.
  • 4 nitrogen atoms : 3 in the pyrrolopyrimidine scaffold and 1 in the amine linkage.
  • 1 oxygen atom : From the methoxy (-OCH3) group.

The molecular weight is calculated as 240.26 g/mol , with contributions from each element:

Element Quantity Atomic Weight (g/mol) Total Contribution (g/mol)
C 13 12.01 156.13
H 12 1.008 12.10
N 4 14.01 56.04
O 1 16.00 16.00
Total 240.26

This value aligns with the PubChem-computed molecular weight of 240.26 g/mol, confirming the formula’s accuracy.

Synonyms and Registry Identifiers

The compound is cataloged under multiple synonyms and registry numbers across chemical databases, facilitating cross-referencing in literature and procurement contexts:

Identifier Type Value Source
Systematic Name N-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine PubChem
CAS Registry Number 84905-69-1 PubChem
PubChem CID 5747166 PubChem
DSSTox Substance ID DTXSID00233957 PubChem
Wikidata ID Q83115642 PubChem
Synonym 4-p-Methoxyphenylaminopyrrolo(3,2-d)pyrimidine PubChem
Synonym N-(p-Methoxyphenyl)-5H-pyrrolo(3,2-d)pyrimidin-4-amine PubChem

These identifiers ensure precise tracking in regulatory, safety, and research frameworks. For instance, the CAS number 84905-69-1 is critical for Material Safety Data Sheet (MSDS) compliance, while the PubChem CID 5747166 enables rapid access to experimental and predicted physicochemical data. The DSSTox ID DTXSID00233957 links to environmental fate and toxicity assessments under the EPA’s Distributed Structure-Searchable Toxicity network.

Properties

CAS No.

84905-69-1

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4O/c1-18-10-4-2-9(3-5-10)17-13-12-11(6-7-14-12)15-8-16-13/h2-8,14H,1H3,(H,15,16,17)

InChI Key

MQCDBQRXSULGGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- can be achieved through various methods. One efficient route involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring . This method provides a high yield and is widely used in laboratory settings.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high purity and yield, often involving inert atmospheres and controlled temperatures to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolo-pyrimidine oxides, while reduction can produce reduced amine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrrolo[3,2-d]pyrimidine family exhibit a range of biological activities, particularly as kinase inhibitors. For instance, studies have shown that derivatives of this compound can inhibit the activity of protein kinase B (PKB), a key player in various signaling pathways involved in cancer progression and survival.

Case Study: Inhibition of PKB

A notable study demonstrated that a related compound exhibited ATP-competitive inhibition of PKB with high selectivity over other kinases like PKA. This selectivity is crucial for minimizing off-target effects in therapeutic applications. The study highlighted the compound's ability to modulate biomarkers associated with tumor growth and signaling pathways, indicating its potential as an anti-cancer agent .

Therapeutic Potential

The therapeutic applications of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- are diverse:

  • Cancer Treatment : Due to its ability to inhibit critical kinases involved in cancer cell proliferation and survival, this compound is being investigated for its potential in treating various cancers.
  • Neurological Disorders : There is emerging evidence suggesting that similar compounds may have neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, making them candidates for antiviral drug development.

Research Findings

Several studies have documented the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:

  • Selectivity and Potency : Research has revealed that modifications to the pyrrolo[3,2-d]pyrimidine structure can enhance selectivity for PKB while retaining potency against cancer cell lines .
  • In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor growth without severe toxicity, indicating their potential for clinical use .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as adenine phosphoribosyltransferase, by binding to their active sites. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(p-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine with structurally analogous compounds, focusing on substituents, synthesis, and biological properties.

Compound ID & Structure Substituents (Position) Synthesis Method Yield (%) Melting Point (°C) Key Findings
N-(p-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Target Compound) N4: p-methoxyphenyl; C5/C7: Unsubstituted Nucleophilic substitution 60–97* 139–250* Moderate cytotoxicity; SAR studies emphasize methoxy's role in solubility
24c : 5-(4-Methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine N4: 3,4,5-trimethoxyphenyl; C5: 4-methoxybenzyl; C7: phenyl Silica gel chromatography (7:3 hexane/EtOAc) 60 187–188 Enhanced cytotoxicity due to trimethoxy and benzyl groups; IC$_{50}$ < 1 µM in cancer cell lines
24d : 7-(3-Fluorophenyl)-5-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine N4: 3,4,5-trimethoxyphenyl; C5: 4-methoxybenzyl; C7: 3-fluorophenyl Silica gel chromatography (6:4 hexane/EtOAc) 63 96–97 Fluorine substitution improves metabolic stability; 63% yield
26e : 4-(4-Methylpiperazin-1-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine N4: 4-methylpiperazine; C7: phenyl Column chromatography (DCM/MeOH) 92 >250 High melting point suggests crystalline stability; used in kinase inhibition studies
26d : 7-(3-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine N4: 3,4,5-trimethoxyphenyl; C7: 3-fluorophenyl Column chromatography (CHCl$_3$/EtOAc) 93 139–140 Synergistic effects of fluorine and trimethoxy groups enhance potency
N-(2-Methoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine core; N4: 2-methoxyphenyl; C7: 3-methylphenyl Not specified N/A N/A Structural isomerism at pyrrolo[2,3-d]pyrimidine alters binding to adenosine receptors

Notes:

  • Yield and Melting Point Ranges : *Varies depending on purification method and substituents. Higher yields (>90%) are achieved with piperazine derivatives due to favorable reaction kinetics .
  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy) improve solubility and target engagement .
    • Halogens (e.g., fluorine) enhance metabolic stability and lipophilicity .
    • Bulkier groups (e.g., 4-methoxybenzyl at C5) may sterically hinder binding but improve cytotoxicity .

Structural and Functional Insights

Crystallographic Data : Derivatives like 26e exhibit high melting points (>250°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding) observed in crystallographic studies .

Biological Activity : The target compound’s moderate cytotoxicity contrasts with 24c and 24d , where trimethoxyphenyl and fluorophenyl groups significantly enhance activity, suggesting substituent synergy .

Biological Activity

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(p-methoxyphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including antitumor and antifolate properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C20_{20}H18_{18}N4_{4}O
Molecular Weight 330.383 g/mol
Density 1.271 g/cm³
Boiling Point 518.4 °C
Flash Point 267.3 °C

Research indicates that compounds within the pyrrolopyrimidine class often exhibit their biological effects through inhibition of key enzymes involved in nucleotide metabolism. Specifically, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit dihydrofolate reductase (DHFR), which is crucial for folate metabolism and DNA synthesis. The inhibition of DHFR leads to a reduction in tetrahydrofolate levels, ultimately affecting DNA replication and cell proliferation.

Antitumor Activity

A notable study evaluated the antitumor effects of various pyrrolo[2,3-d]pyrimidine derivatives, including those similar to N-(p-methoxyphenyl)-5H-pyrrolo(3,2-d)pyrimidin-4-amine. The findings indicated that these compounds exhibited potent inhibitory effects on human tumor cell lines expressing folate receptors.

  • In vitro Studies : Compound analogs demonstrated significant growth inhibition in KB human tumor cells with an IC50_{50} value in the low micromolar range. The mechanism was linked to S-phase cell cycle arrest and apoptosis induction through depletion of ATP levels due to dual inhibition of GARFTase and AICARFTase pathways .

Antifolate Activity

The antifolate properties of N-(p-methoxyphenyl)-5H-pyrrolo(3,2-d)pyrimidin-4-amine have been explored in various studies:

  • Mechanism : The compound acts as a dual inhibitor of key enzymes involved in purine nucleotide biosynthesis, specifically inhibiting both GARFTase and AICARFTase. This dual action contributes to its antiproliferative effects against cancer cells .
  • Case Study : In a comparative analysis with other antifolates, this compound exhibited enhanced potency when tested against folate receptor-positive cancer cell lines, suggesting its potential as a targeted therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of N-(p-methoxyphenyl)-5H-pyrrolo(3,2-d)pyrimidin-4-amine reveals moderate metabolic stability with promising solubility characteristics:

  • Metabolic Stability : The compound showed moderate clearance rates in human liver microsomes, indicating potential for sustained therapeutic levels in vivo.
  • Solubility : Aqueous solubility studies reported values around 15 µM, which is favorable for oral bioavailability .

Q & A

Q. What strategies mitigate solubility challenges during in vitro testing of hydrophobic derivatives?

  • Solutions :
  • Prodrug Design : Phosphate esters at the N-4 position improve aqueous solubility (e.g., 10-fold increase in PBS solubility) .
  • Nanoparticle Formulation : PEGylated liposomes enhance bioavailability (e.g., 80% encapsulation efficiency) .

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